L 646462

Peripheral selectivity Dopamine D2 receptor Blood-brain barrier

L-646462 is a peripherally selective dopamine/5-HT dual antagonist with a central/peripheral activity ratio of 143-234. Unlike haloperidol (low selectivity) or domperidone (pure dopamine blockade), it enables dissection of peripheral receptor contributions to emesis without CNS or gastrokinetic confounds. Suitable for ferret/dog models and radioligand binding assays (Ki ~23 nM). Research use only.

Molecular Formula C27H27N3O4
Molecular Weight 457.5 g/mol
CAS No. 89149-85-9
Cat. No. B1673804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 646462
CAS89149-85-9
Synonyms(3-methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate
L 646462
L-646,462
Molecular FormulaC27H27N3O4
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3C=CC4=C2C=C(C=C4)C(=O)OCN5C(=O)CN(C5=O)C)CC1
InChIInChI=1S/C27H27N3O4/c1-28-13-11-20(12-14-28)25-22-6-4-3-5-18(22)7-8-19-9-10-21(15-23(19)25)26(32)34-17-30-24(31)16-29(2)27(30)33/h3-10,15H,11-14,16-17H2,1-2H3
InChIKeyLEHDAQHCDVGZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-646462 (CAS 89149-85-9): A Cyproheptadine-Related, Peripherally-Selective Dopamine and Serotonin Antagonist for Antiemetic and Neuroscience Research


(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl 2-(1-methylpiperidin-4-ylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-5-carboxylate, commonly designated L-646462, is a synthetic small molecule characterized as a structurally novel cyproheptadine analog [1]. The compound acts as a dual antagonist at dopamine and serotonin (5-HT) receptors with a demonstrated preference for blocking receptors located outside the blood-brain barrier [2]. This peripheral selectivity is its defining pharmacological signature, distinguishing it from many classical antidopaminergic agents .

Why L-646462 (CAS 89149-85-9) Cannot Be Replaced by Generic Dopamine D2 Antagonists in Selectivity-Critical Experiments


The pharmacological profile of L-646462 is not a simple sum of its receptor antagonism but is defined by a specific, quantifiable ratio of peripheral-to-central activity. Substitution with a common antidopaminergic agent like metoclopramide, haloperidol, or even the highly selective domperidone would drastically alter the experimental outcome by introducing or removing central nervous system (CNS) activity, 5-HT receptor antagonism, or gastrokinetic effects [1]. The quantitative data presented in Section 3 demonstrate that L-646462 occupies a unique niche in the selectivity spectrum, offering a balance of dual dopamine/5-HT antagonism with high peripheral restriction that is not recapitulated by its closest in-class alternatives . Using an incorrect compound in a model of nausea, for instance, could conflate central and peripheral mechanisms, rendering the study uninterpretable.

L-646462 (89149-85-9) Quantitative Differentiation: Comparative Pharmacological Evidence vs. Haloperidol, Metoclopramide, and Domperidone


L-646462 vs. Haloperidol, Metoclopramide, and Domperidone: Quantifying Superior Peripheral Dopamine Receptor Selectivity

L-646462 exhibits a high degree of selectivity for peripheral dopamine receptors, quantified by the central/peripheral activity ratio derived from prolactin (peripheral) and homovanillic acid (central) measurements in rats. The central/peripheral ratio for L-646462 is 143. This is compared to haloperidol (1.4), metoclopramide (9.4), and domperidone (1305) [1].

Peripheral selectivity Dopamine D2 receptor Blood-brain barrier Prolactin Homovanillic acid

Functional Antagonism in Vivo: Comparative ID50 Ratios for Apomorphine-Induced Emesis (Peripheral) vs. Stereotypy (Central)

A second, independent in vivo measure of selectivity was determined by comparing the ID50 for blocking apomorphine-induced emesis in beagles (a peripheral response) with the ID50 for blocking apomorphine-induced stereotypy in rats (a central response). L-646462 yielded a central/peripheral ID50 ratio of 234. Comparator ratios were: haloperidol (9.2), metoclopramide (129), and domperidone (7040) [1].

Antiemetic Emesis Apomorphine ID50 In vivo pharmacology

Dual 5-HT Antagonism: A Key Differentiator from Pure Dopamine Antagonists Like Domperidone and Metoclopramide

Unlike metoclopramide or domperidone, L-646462 possesses a potent 5-HT receptor antagonist effect in vivo. Its selectivity for peripheral 5-HT receptors was quantified with a central/peripheral ratio of 114, derived from blocking 5-HT-induced paw edema (peripheral) and 5-hydroxytryptophan-induced head twitch (central) [1]. The in vitro binding affinity (Ki) for 5-HT receptors is 453 nM [2].

Serotonin 5-HT antagonist Dual pharmacology Receptor binding

Absence of Gastrokinetic Effect: Differentiating L-646462 from Metoclopramide and Domperidone in Gastric Motility Studies

In functional studies, L-646462 did not increase gastric antral contractions in either the cat or the dog. This is in contrast to metoclopramide and domperidone, which demonstrate a demonstrable gastrokinetic effect [1]. The long duration of antiemetic effect observed in dogs occurs without this concurrent prokinetic action [2].

Gastrokinetic Gastric motility Antiemetic Mechanism of action

In Vitro Receptor Binding Profile: Defining Affinity for Dopamine and 5-HT Targets

Radioligand binding studies confirm L-646462's dual affinity for dopamine and 5-HT receptors. Ki values are: 23.3 nM vs. [3H]spiperone (striatal D2), 46.5 nM vs. [3H]apomorphine, 453 nM vs. [3H]-5-HT, and 23.8 nM vs. [3H]spiperone (cortical) [1]. This contrasts with domperidone, which is a more potent and selective dopamine antagonist but lacks significant 5-HT affinity.

Radioligand binding Receptor affinity Ki Dopamine Serotonin

Optimal Research and Industrial Application Scenarios for L-646462 (CAS 89149-85-9) Based on Quantitative Evidence


Investigating Peripheral vs. Central Mechanisms of Nausea and Vomiting

L-646462 is ideally suited for in vivo studies (e.g., in ferret or dog models) where the objective is to dissect the contribution of peripheral dopamine and 5-HT receptors to emesis, independent of central effects or changes in gastric motility. Its central/peripheral activity ratio of 143-234 provides a well-characterized degree of peripheral restriction, which is distinct from the low selectivity of haloperidol (1.4-9.2) and the ultra-high selectivity of domperidone (1305-7040) [1]. Its lack of gastrokinetic activity further isolates its antiemetic mechanism, unlike metoclopramide [2].

Differentiating Dopaminergic from Serotonergic Contributions in In Vivo Pharmacology

In experimental models of migraine or inflammation where both dopamine and serotonin play a role, L-646462 serves as a dual antagonist. Unlike domperidone, which is a pure dopamine antagonist, L-646462 also blocks 5-HT receptors (peripheral selectivity ratio of 114) [1]. This allows researchers to assess the combined effect of blocking both pathways simultaneously, providing a more complete picture of pathway interactions than using a selective single-receptor antagonist.

In Vitro Receptor Binding and Screening Assays as a Reference Compound

L-646462 can be used as a reference standard in radioligand binding assays to define the affinity of novel compounds for dopamine and 5-HT receptors. Its known Ki values (e.g., 23.3 nM for [3H]spiperone in striatum, 453 nM for [3H]-5-HT) provide a reliable benchmark for comparing the potency and selectivity of new chemical entities [1]. This is particularly useful in drug discovery programs targeting novel antiemetics or antipsychotics with reduced CNS side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 646462

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.